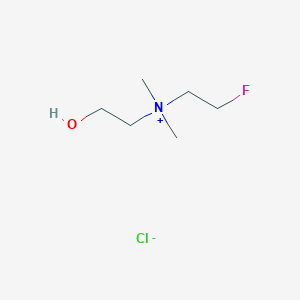
1-Hexanol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanol-d5 is a deuterium-labeled version of 1-Hexanol, an organic alcohol with a six-carbon chain and a hydroxyl group at the end. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is used primarily in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic properties .
Métodos De Preparación
1-Hexanol-d5 can be synthesized through several methods. One common laboratory method involves the hydroboration-oxidation of 1-hexene. This process includes the addition of diborane (B2H6) to 1-hexene, followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH). Industrially, 1-Hexanol is produced by the oligomerization of ethylene using triethylaluminium, followed by oxidation of the resulting alkylaluminium compounds .
Análisis De Reacciones Químicas
1-Hexanol-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to hexanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to hexane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form hexyl chloride.
Esterification: It reacts with carboxylic acids in the presence of acid catalysts to form esters, such as hexyl acetate.
Aplicaciones Científicas De Investigación
1-Hexanol-d5 is widely used in scientific research due to its deuterium labeling. Some applications include:
Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: It helps in the investigation of enzyme activities and metabolic processes.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the production of plasticizers, pharmaceuticals, and perfumes.
Mecanismo De Acción
1-Hexanol-d5 exerts its effects primarily through its interaction with biological membranes and enzymes. It uncouples mitochondrial respiration by a non-protonophoric mechanism, affecting the electron transport chain and ATP synthesis. This property makes it useful in studying mitochondrial function and energy metabolism .
Comparación Con Compuestos Similares
1-Hexanol-d5 is similar to other deuterium-labeled alcohols, such as:
- Methanol-d4
- Ethanol-d6
- Propanol-d7
- Butanol-d9
Compared to these compounds, this compound has a longer carbon chain, which affects its physical properties and reactivity. Its unique isotopic labeling makes it particularly valuable in studies requiring precise tracking of molecular transformations .
Propiedades
Número CAS |
64118-18-9 |
|---|---|
Fórmula molecular |
C6H9D5O |
Peso molecular |
107.21 |
Pureza |
95% min. |
Sinónimos |
1-Hexan-5,5,6,6,6-d5-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1147653.png)


